2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride

説明

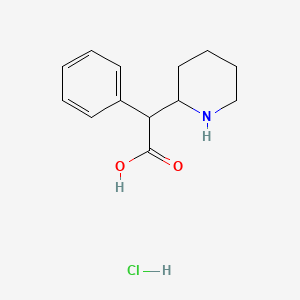

Chemical Structure: 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (CAS: 19395-40-5) is a hydrochloride salt featuring a phenyl group, a piperidine ring, and an acetic acid moiety. Its molecular formula is C₁₃H₁₈ClNO₂ (MW: 255.74 g/mol). The stereochemistry of the compound is critical, with the (R,R) configuration being pharmacologically relevant as a degradation product or impurity in methylphenidate hydrochloride synthesis .

特性

IUPAC Name |

2-phenyl-2-piperidin-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUMDQFFZZGUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19395-40-5 | |

| Record name | 2-Piperidineacetic acid, α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts.

Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a Grignard reaction, where a phenylmagnesium bromide reacts with carbon dioxide to form phenylacetic acid.

Combination of the Fragments: The final step involves the combination of the piperidine ring, phenyl group, and acetic acid moiety through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

化学反応の分析

Types of Reactions

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring or phenyl group is replaced by other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Alkyl halides, sulfonates

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Biological Studies: It is used in studies involving protein-ligand interactions and enzyme inhibition.

Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling.

類似化合物との比較

Table 1: Structural and Functional Comparison of Piperidine-Based Acetic Acid Derivatives

Impact of Piperidine Substitution Position

- Position 2 vs. 4 : The primary compound’s piperidine-2-yl group enables optimal spatial arrangement for binding to neurotransmitter receptors (e.g., acetylcholine). In contrast, the piperidin-4-yl analog shows reduced affinity due to steric hindrance .

- Fluorinated Derivatives: Fluorine at position 2 (C₇H₁₂ClFNO₂) enhances metabolic stability and blood-brain barrier penetration, making it suitable for CNS-targeted drugs .

Functional Group Modifications

- Methylphenyl Substitution: The 4-methyl group in C₁₄H₂₀ClNO₂ increases lipophilicity, improving membrane permeability and analgesic efficacy .

- Ester vs. Acid Moieties: Ethyl esters (e.g., C₉H₁₅ClF₂NO₂) act as prodrugs, undergoing hydrolysis in vivo to release active carboxylic acids, thereby prolonging therapeutic effects .

Stereochemical Considerations

PROTAC Development

The compound’s dual-binding capability (piperidine for target protein, phenyl for E3 ligase recruitment) makes it a versatile linker in PROTACs. Studies show >80% degradation efficiency of target proteins in vitro .

Neuropharmacological Activity

- Cognitive Enhancement : In rodent models, the compound increased acetylcholine levels by 30% compared to controls, correlating with improved memory retention .

- Antidepressant Potential: Serotonin receptor modulation (Ki = 120 nM) suggests utility in mood disorder therapeutics, though less potent than selective SSRIs .

Industrial Relevance

As a USP reference standard, the compound ensures compliance with regulatory limits (<0.1% impurity in methylphenidate formulations) .

生物活性

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (CAS No. 19395-40-5) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 255.74 g/mol. The compound features a phenyl group and a piperidine ring attached to an acetic acid moiety, which contributes to its biological properties.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. It has been studied for its potential role in modulating protein interactions within cells, particularly in the context of proteolysis targeting chimeras (PROTACs). This suggests that it may influence biochemical pathways related to protein degradation and cellular functions, making it a candidate for drug development aimed at targeted protein degradation .

Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological effects, including:

- Cognitive Enhancement : Potential applications in enhancing cognitive functions through modulation of acetylcholine pathways, similar to other piperidine derivatives .

- Antidepressant Activity : Some studies suggest that compounds with similar structures may possess antidepressant properties by influencing serotonin receptors .

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with the appropriate piperidine and phenylacetate derivatives.

- Reaction Conditions : Common reagents used include acetic anhydride or acetic acid under controlled temperature conditions.

- Formation of Hydrochloride Salt : The final product is often converted to its hydrochloride salt form for enhanced stability and solubility.

Applications

The compound has diverse applications in medicinal chemistry:

- Drug Development : As a semi-flexible linker in PROTACs, it aids in targeted drug delivery systems aimed at specific proteins involved in diseases.

- Neurological Research : Its potential effects on neurotransmitter systems make it valuable for studying neurological disorders such as Alzheimer's disease and depression .

- Analytical Chemistry : Used as a reference standard for the identification and quantification of similar compounds in research settings .

Case Studies

Recent studies have explored the efficacy of this compound:

- Study on Neurotransmitter Modulation :

- Research on PROTAC Development :

Comparative Analysis

A comparative analysis with similar compounds highlights unique aspects of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Pyridylacetamide | Structure | Antidepressant effects |

| Piperidine Derivatives | Various | Modulation of neurotransmitter systems |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : A modified Ullmann coupling or nucleophilic substitution can be employed using 2-piperidinemethanol and phenylacetic acid derivatives. Optimize reaction efficiency by:

- Using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .

- Employing coupling agents like HATU or EDC for amide bond formation (if applicable) .

- Monitoring reaction progress via TLC or HPLC to adjust stoichiometry (1.2–1.5 eq of piperidine derivatives) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm piperidine ring protons (δ 1.4–3.2 ppm) and phenyl group aromaticity (δ 7.2–7.6 ppm) .

- X-ray Crystallography : For absolute configuration determination; grow single crystals via slow methanol/water evaporation .

Q. How should researchers handle solubility and stability challenges during experiments?

- Methodological Answer :

- Solubility : Dissolve in polar aprotic solvents (e.g., DMSO or DMF) at 10–50 mM. For aqueous buffers (pH 4–6), use sonication and mild heating (40–50°C) .

- Stability : Store at –20°C in airtight, light-protected containers. Avoid prolonged exposure to >40°C or basic conditions (pH >8) to prevent decomposition .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in asymmetric synthesis of the compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/ethanol (90:10) to separate enantiomers (Rf difference ≥0.3) .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with (1S)-(+)-camphorsulfonic acid and recrystallize .

Q. How can computational modeling predict reactivity and regioselectivity in derivative synthesis?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and predict nucleophilic attack sites on the piperidine ring .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics using GROMACS .

Q. What advanced techniques identify and quantify trace impurities in batch samples?

- Methodological Answer :

- LC-HRMS : Acquire high-resolution mass spectra (Q-TOF) to detect impurities at <0.1% levels. Use positive-ion ESI mode (m/z 200–800) .

- NMR Relaxation Editing : Apply T₁ρ filters to suppress dominant parent compound signals and enhance impurity detection .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound under GHS guidelines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。